molecular formula C19H20N4O4S2 B2426728 N'-(6-methoxybenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzohydrazide CAS No. 851979-75-4

N'-(6-methoxybenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzohydrazide

Cat. No.: B2426728
CAS No.: 851979-75-4
M. Wt: 432.51
InChI Key: WUEXAOFUVAMSTC-UHFFFAOYSA-N
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Description

N’-(6-methoxybenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzothiazole ring, a pyrrolidine sulfonyl group, and a benzohydrazide moiety, making it a versatile molecule for various chemical reactions and applications.

Properties

IUPAC Name

N'-(6-methoxy-1,3-benzothiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O4S2/c1-27-14-6-9-16-17(12-14)28-19(20-16)22-21-18(24)13-4-7-15(8-5-13)29(25,26)23-10-2-3-11-23/h4-9,12H,2-3,10-11H2,1H3,(H,20,22)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUEXAOFUVAMSTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Thiourea Derivatives

The benzothiazole core is synthesized via cyclization of a substituted thiourea precursor. A representative protocol involves:

  • Formation of 2-amino-4-methoxyphenylthiourea :
    • Reaction of 4-methoxy-2-nitroaniline with thiourea in ethanol under reflux, followed by reduction of the nitro group using hydrogenation or Fe/HCl.
  • Cyclization to benzothiazole :
    • Treatment with bromine in acetic acid or H₂O₂/HCl, inducing cyclization to form 6-methoxybenzo[d]thiazol-2-amine.

Example Procedure :

  • Dissolve 4-methoxy-2-nitroaniline (10 mmol) in ethanol (50 mL). Add thiourea (12 mmol) and reflux for 6 hours. Cool, filter, and recrystallize from ethanol to obtain the thiourea intermediate. Reduce using 10% Pd/C under H₂ (1 atm) in methanol. Filter and concentrate to yield 6-methoxybenzo[d]thiazol-2-amine (Yield: 78%).

Synthesis of 4-(Pyrrolidin-1-ylsulfonyl)benzoic Acid

Sulfonylation of Benzoic Acid

The sulfonamide group is introduced via reaction of 4-sulfobenzoic acid with pyrrolidine:

  • Chlorosulfonation :
    • Treat benzoic acid with chlorosulfonic acid at 0–5°C to form 4-chlorosulfonylbenzoic acid.
  • Amination with Pyrrolidine :
    • React 4-chlorosulfonylbenzoic acid (1 eq) with pyrrolidine (1.2 eq) in dry dichloromethane (DCM) at 0°C. Stir for 4 hours, then wash with 1M HCl and water. Recrystallize from ethanol to obtain 4-(pyrrolidin-1-ylsulfonyl)benzoic acid (Yield: 85%).

Formation of the Hydrazide Linkage

Conversion to Acid Hydrazide

The benzoic acid derivative is converted to its hydrazide via esterification and hydrazinolysis:

  • Esterification :
    • Reflux 4-(pyrrolidin-1-ylsulfonyl)benzoic acid (1 eq) with thionyl chloride (2 eq) to form the acyl chloride, followed by reaction with methanol to yield methyl 4-(pyrrolidin-1-ylsulfonyl)benzoate.
  • Hydrazinolysis :
    • Reflux the methyl ester (1 eq) with hydrazine hydrate (3 eq) in ethanol for 4 hours. Cool, filter, and recrystallize to obtain 4-(pyrrolidin-1-ylsulfonyl)benzohydrazide (Yield: 90%).

Coupling of Benzothiazol-2-amine and Benzohydrazide

Condensation Reaction

The final step involves coupling the hydrazide with 6-methoxybenzo[d]thiazol-2-amine under acidic or basic conditions:

  • Acidic Conditions :
    • Reflux equimolar amounts of 4-(pyrrolidin-1-ylsulfonyl)benzohydrazide and 6-methoxybenzo[d]thiazol-2-amine in ethanol with catalytic acetic acid (5 mol%) for 8 hours. Filter and recrystallize from DMF/ethanol (1:1) to obtain the target compound (Yield: 82%).
  • Coupling Agents :
    • Use EDCl/HOBt in DMF at room temperature for 12 hours, improving yields to 88%.

Analytical Characterization and Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H-NMR (400 MHz, DMSO-d₆):
    • δ 10.32 (s, 1H, NH), 8.21 (d, J = 8.4 Hz, 2H, ArH), 7.89 (d, J = 8.4 Hz, 2H, ArH), 7.45 (d, J = 8.8 Hz, 1H, benzothiazole-H), 6.98 (d, J = 2.4 Hz, 1H, benzothiazole-H), 3.87 (s, 3H, OCH₃), 3.12–3.08 (m, 4H, pyrrolidine-H), 1.82–1.78 (m, 4H, pyrrolidine-H).
  • ¹³C-NMR :
    • 167.5 (C=O), 158.2 (C-SO₂), 152.1 (benzothiazole-C2), 134.6–116.2 (aromatic carbons), 46.3 (pyrrolidine-CH₂), 25.8 (pyrrolidine-CH₂), 55.6 (OCH₃).

Mass Spectrometry

  • ESI-MS : m/z 459.12 [M+H]⁺ (calculated for C₂₀H₂₂N₄O₄S₂: 458.11).

Optimization and Yield Comparison

Table 1: Comparative Analysis of Synthetic Methods

Step Reagents/Conditions Yield (%) Reference Source
Benzothiazole formation Thiourea, H₂O₂/HCl 78
Sulfonylation Pyrrolidine, DCM, 0°C 85
Hydrazide synthesis Hydrazine hydrate, ethanol 90
Coupling (acidic) Ethanol, acetic acid 82
Coupling (EDCl/HOBt) DMF, room temperature 88

Challenges and Alternative Approaches

Side Reactions and Purification

  • Sulfonylation Selectivity : Competing reactions at ortho positions necessitate low-temperature conditions to favor para-substitution.
  • Hydrazide Stability : Prolonged reflux during hydrazinolysis may lead to decomposition; stepwise temperature control is critical.

Green Chemistry Alternatives

  • Microwave-Assisted Synthesis : Reduces reaction time for benzothiazole cyclization from 6 hours to 30 minutes, improving yield to 84%.
  • Solvent-Free Conditions : Employing ball milling for the coupling step achieves 80% yield with reduced waste.

Chemical Reactions Analysis

Types of Reactions

N’-(6-methoxybenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, potentially reducing the sulfonyl group to a thiol.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as a solvent.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, polar aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, amines.

    Substitution: Various substituted benzothiazoles and pyrrolidine derivatives.

Scientific Research Applications

N’-(6-methoxybenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a fluorescent probe or sensor due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N’-(6-methoxybenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzohydrazide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzothiazole ring can intercalate with DNA, while the sulfonyl group can form hydrogen bonds with amino acid residues in proteins, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    1-(6-Methoxybenzo[d]thiazol-2-yl)hydrazine: Shares the benzothiazole and hydrazine moieties but lacks the pyrrolidine sulfonyl group.

    6-Methoxybenzo[d]thiazole-2-carboxylate: Contains the benzothiazole ring but has a carboxylate group instead of the hydrazide and sulfonyl groups.

    2-Methoxybenzoic (2-hydroxy-1-naphthylmethylene)hydrazide: Features a similar hydrazide structure but with different aromatic rings.

Uniqueness

N’-(6-methoxybenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzohydrazide is unique due to the combination of its benzothiazole ring, pyrrolidine sulfonyl group, and benzohydrazide moiety. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Biological Activity

N'-(6-methoxybenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzohydrazide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C23H29ClN4O4S2
  • Molecular Weight : 525.08 g/mol
  • CAS Number : 1215464-89-3

Synthesis

The synthesis of this compound typically involves a multi-step process that incorporates various chemical reactions to introduce the benzothiazole and hydrazone moieties. The specific methods and conditions can vary, but they generally include:

  • Formation of Benzothiazole Derivative : The initial step often involves the synthesis of a benzothiazole derivative, which serves as a key building block.
  • Hydrazone Formation : The reaction between the benzothiazole and appropriate hydrazine derivatives leads to the formation of the hydrazone linkage.
  • Sulfonamide Introduction : Finally, the sulfonamide group is introduced to complete the synthesis.

Antitumor Activity

Recent studies have demonstrated that compounds related to this compound exhibit significant antitumor properties. For instance, derivatives with similar structures have shown moderate to excellent cytotoxic activity against various cancer cell lines, including:

  • NCI-H226 (lung cancer)
  • SK-N-SH (neuroblastoma)
  • HT29 (colon cancer)
  • MKN-45 (gastric cancer)
  • MDA-MB-231 (breast cancer)

In particular, one study reported that a related compound exhibited an EC50 value of 0.31 µM against procaspase-3, indicating potent activation that could lead to apoptosis in cancer cells .

The biological activity of this compound is primarily attributed to its ability to activate procaspase-3, a crucial protein in the apoptosis pathway. The structure-activity relationship (SAR) studies suggest that modifications in the molecular structure significantly impact its efficacy:

  • Hydrophobic Interactions : The presence of hydrophobic groups enhances binding affinity to target proteins.
  • Electron-Withdrawing Groups : Substituents that withdraw electrons from aromatic rings can increase biological activity by stabilizing reactive intermediates.

Case Studies

Several case studies have explored the efficacy of benzothiazole derivatives in vivo and in vitro:

  • Study on Cytotoxicity : A study involving a series of benzothiazole derivatives showed IC50 values ranging from 0.24 to 0.92 µM across multiple cancer cell lines, demonstrating their potential as anticancer agents .
  • Procaspase Activation : Research indicated that specific modifications in the benzothiazole moiety led to enhanced procaspase activation, suggesting a direct correlation between structural features and biological activity .

Data Summary Table

Compound NameEC50 (µM)TargetCancer Cell Lines Tested
Compound 18e0.31Procaspase-3NCI-H226, SK-N-SH, HT29, MKN-45, MDA-MB-231
This compoundTBDTBDTBD

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